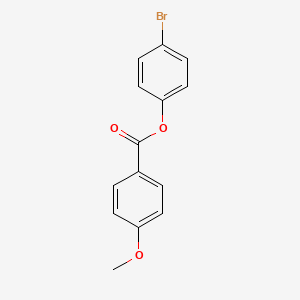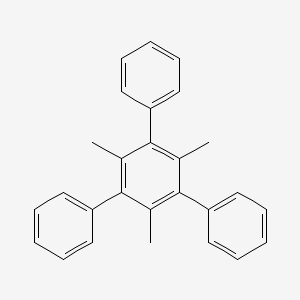
1,3,5-trimethyl-2,4,6-triphenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-2,4,6-triphenylbenzene is an organic compound with the molecular formula C27H24. It is a derivative of benzene, where three methyl groups and three phenyl groups are substituted at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is often used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-trimethyl-2,4,6-triphenylbenzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the use of mesitylene (1,3,5-trimethylbenzene) as a starting material. The reaction typically requires an acid catalyst and proceeds through a series of Friedel-Crafts alkylation reactions. The reaction conditions often include elevated temperatures and the presence of a solvent such as dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification and isolation of the final product, such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-trimethyl-2,4,6-triphenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-trimethyl-2,4,6-triphenylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 1,3,5-trimethyl-2,4,6-triphenylbenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its reactivity and binding properties. Additionally, the presence of methyl and phenyl groups can affect the compound’s electronic distribution, further modulating its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
1,3,5-trimethylbenzene: A simpler derivative with only three methyl groups.
1,3,5-triphenylbenzene: A derivative with three phenyl groups but no methyl groups.
2,4,6-trimethyl-1,3,5-triazine: A triazine derivative with similar substitution patterns.
Uniqueness: 1,3,5-trimethyl-2,4,6-triphenylbenzene is unique due to the combination of both methyl and phenyl groups, which imparts distinct chemical and physical properties. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
6231-26-1 |
|---|---|
Molekularformel |
C27H24 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2,4,6-triphenylbenzene |
InChI |
InChI=1S/C27H24/c1-19-25(22-13-7-4-8-14-22)20(2)27(24-17-11-6-12-18-24)21(3)26(19)23-15-9-5-10-16-23/h4-18H,1-3H3 |
InChI-Schlüssel |
GKQRQNOTEXIQHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


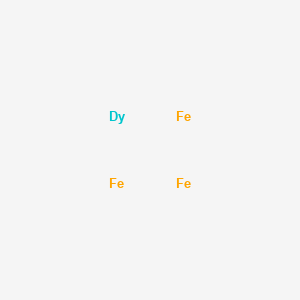
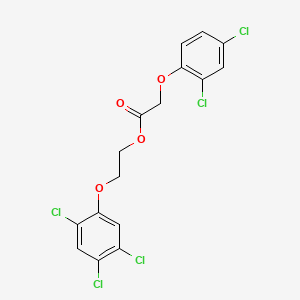

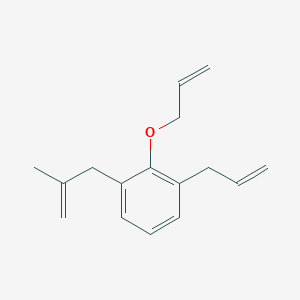
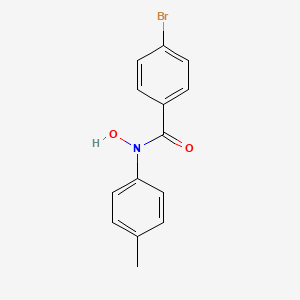
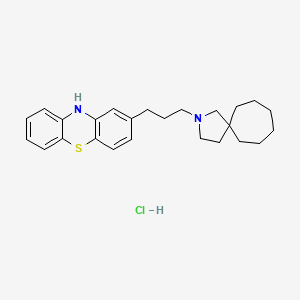
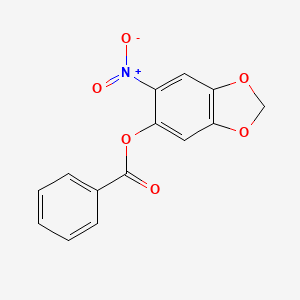
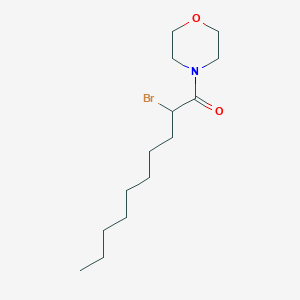
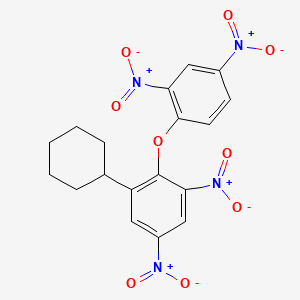
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)


